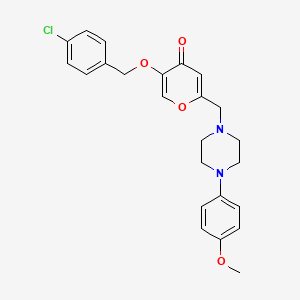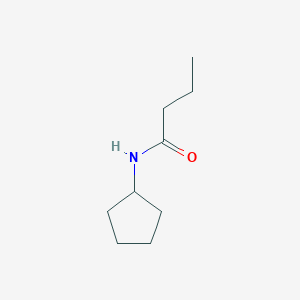
N-cyclopentylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-cyclopentylbutanamide” is a chemical compound . It has a unique structure and properties that make it a versatile tool in various fields like pharmaceuticals, materials science, and organic chemistry.
Molecular Structure Analysis
“this compound” has the molecular formula C9H17NO . Its average mass is 155.237 Da and its monoisotopic mass is 155.131012 Da . The molecule consists of a butanamide group (a four-carbon chain with an amide functional group at one end) and a cyclopentyl group (a five-membered carbon ring) attached to the nitrogen atom of the amide group .
Physical And Chemical Properties Analysis
“this compound” has a density of 0.9±0.1 g/cm³. Its boiling point is 302.0±9.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C. The enthalpy of vaporization is 54.2±3.0 kJ/mol. The flash point is 175.5±3.7 °C .
Scientific Research Applications
Bioactive Properties of Cyclobutane-Containing Alkaloids : Research on cyclobutane-containing alkaloids, which are structurally similar to N-cyclopentylbutanamide, has revealed antimicrobial, antibacterial, and anticancer activities. These compounds have been isolated from terrestrial and marine species, highlighting their diverse biological activities and potential applications in drug discovery (Dembitsky, 2007).
Pharmacokinetic and Pharmacodynamic Research : The use of PET (Positron Emission Tomography) in drug research offers insights into the pharmacokinetic and pharmacodynamic properties of various drugs, including those structurally related to this compound. This method allows for the direct assessment of drug actions in humans and animals (Fowler et al., 1999).
Mechanosynthesis in Drug Development : The first application of mechanochemistry for synthesizing sulfonyl-(thio)ureas, which includes compounds like this compound, has been demonstrated. This process has been used to create known anti-diabetic drugs, showcasing an innovative approach in pharmaceutical manufacturing (Tan et al., 2014).
Nanoparticle Research in Biomedical Applications : Studies on nanoparticle synthesis and characteristics, including those similar in composition to this compound, highlight their use in various biomedical applications. These include diagnosis, drug delivery, and treatment techniques in diseases like cancer, genetic, and autoimmune disorders (Sukhanova et al., 2018).
Cyclobutanes in Drug Candidates : Cyclobutanes, a group that this compound can be associated with, are increasingly used in medicinal chemistry due to their unique structural and chemical properties. They contribute to drug candidates by improving metabolic stability, reducing planarity, and filling hydrophobic pockets, among other advantages (van der Kolk et al., 2022).
Cyclodextrin-Based Pharmaceutics : The use of cyclodextrins, which can potentially include derivatives like this compound, in pharmaceuticals is an area of interest. These compounds form water-soluble inclusion complexes with small molecules, aiding in drug delivery and bioavailability (Davis & Brewster, 2004).
Properties
IUPAC Name |
N-cyclopentylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-5-9(11)10-8-6-3-4-7-8/h8H,2-7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTIMADINBSPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2457203.png)
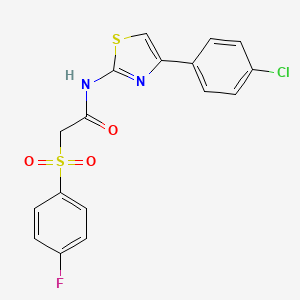
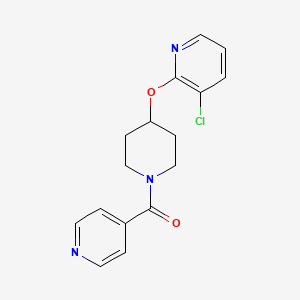
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide](/img/structure/B2457208.png)
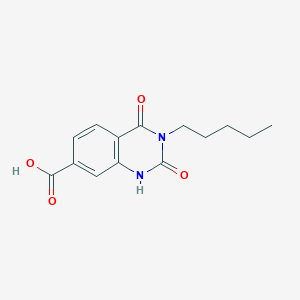
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2457210.png)
![2-Chloro-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2457213.png)
![4-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2457214.png)
![N-[5-acetyl-1-(2-furylmethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2457215.png)


![17,18-Dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B2457220.png)

